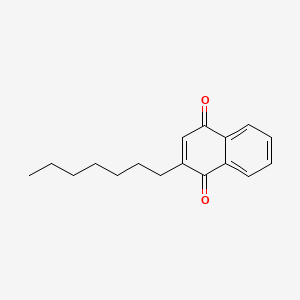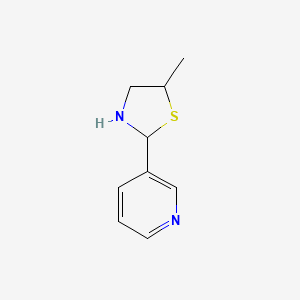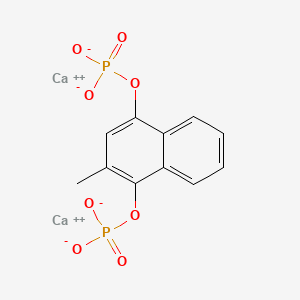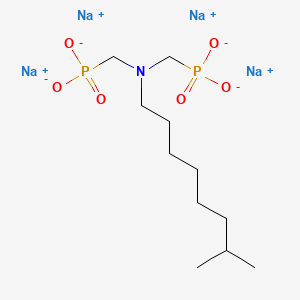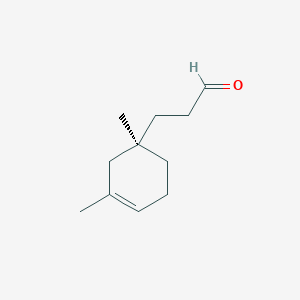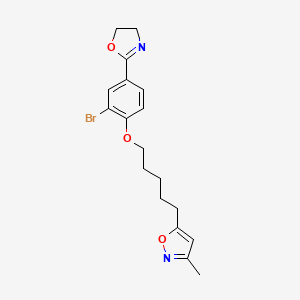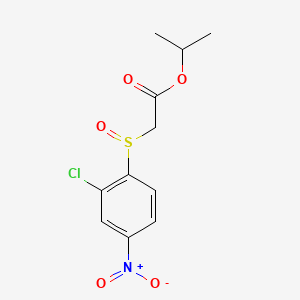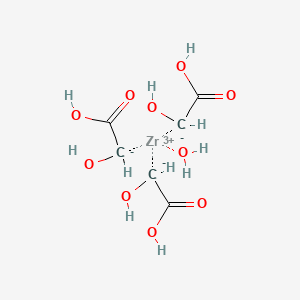
Benzyltris(dimethylaminato)phosphorus(1+) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltris(dimethylaminato)phosphorus(1+) chloride is a chemical compound with the molecular formula C₁₃H₂₅ClN₃P. It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylaminato groups and one benzyl group, with a chloride ion as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltris(dimethylaminato)phosphorus(1+) chloride typically involves the reaction of benzyl chloride with tris(dimethylamino)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5CH2Cl+P(NMe2)3→C6H5CH2P(NMe2)3Cl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyltris(dimethylaminato)phosphorus(1+) chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation Reactions: The phosphorus center can be oxidized to form different oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation can lead to phosphine oxides .
Applications De Recherche Scientifique
Benzyltris(dimethylaminato)phosphorus(1+) chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Benzyltris(dimethylaminato)phosphorus(1+) chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can participate in various bonding interactions, making it a versatile reagent in chemical transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphorus compound used in organic synthesis.
Tris(dimethylamino)phosphine: Similar in structure but lacks the benzyl group.
Benzylphosphonic Acid: Contains a benzyl group but differs in its oxidation state and functional groups.
Uniqueness
Benzyltris(dimethylaminato)phosphorus(1+) chloride is unique due to its combination of a benzyl group with three dimethylaminato groups bonded to a phosphorus center.
Propriétés
Numéro CAS |
36636-04-1 |
|---|---|
Formule moléculaire |
C13H25ClN3P |
Poids moléculaire |
289.78 g/mol |
Nom IUPAC |
benzyl-tris(dimethylamino)phosphanium;chloride |
InChI |
InChI=1S/C13H25N3P.ClH/c1-14(2)17(15(3)4,16(5)6)12-13-10-8-7-9-11-13;/h7-11H,12H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
YFZFPCHXUXSTTM-UHFFFAOYSA-M |
SMILES canonique |
CN(C)[P+](CC1=CC=CC=C1)(N(C)C)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
